molecular formula C8H7BrN2 B2541742 4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0

4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2541742
CAS No.: 2168388-95-0
M. Wt: 211.062
InChI Key: QJFMURNHQINWEU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyrazolo[1,5-a]pyridine (CAS 2168388-95-0) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a pyrazolopyridine scaffold, a privileged structure in medicinal chemistry, functionalized with a reactive bromomethyl group. The molecular formula is C8H7BrN2 and it has a molecular weight of 211.0586 g/mol . The presence of the bromomethyl moiety makes this compound an excellent alkylating agent and a versatile intermediate for constructing more complex molecules. Researchers can utilize this functional group for nucleophilic substitution reactions, metal-catalyzed cross-couplings, or to introduce the pyrazolo[1,5-a]pyridine fragment into target structures via carbon-carbon or carbon-heteroatom bond formation . The pyrazolo[1,5-a]pyridine core is of significant interest in the development of novel pharmacologically active compounds, and this bromomethyl derivative serves as a key starting material for such applications. Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMURNHQINWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168388-95-0
Record name 4-(bromomethyl)pyrazolo[1,5-a]pyridine
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Foundational & Exploratory

4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Part 1: Executive Summary & Chemical Identity

4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a high-value, reactive electrophilic intermediate used in the synthesis of pharmaceutical candidates.[1] Unlike the widely available 3-substituted isomers, the 4-substituted variants provide a unique geometric vector for drug design, allowing substituents to project into specific sub-pockets of enzymes (e.g., kinases) that are inaccessible to the standard 3- or 7-isomers.

Due to its high reactivity (functioning as a "benzylic" halide bioisostere), this compound is rarely sold as a shelf-stable reagent.[2][3] It is typically synthesized in situ or on-demand from its methyl precursor to avoid hydrolysis or polymerization.[2][3]

Physicochemical Profile[1][2][3][4][5][6]
PropertyData / Description
Compound Name 4-(Bromomethyl)pyrazolo[1,5-a]pyridine
CAS Number None Assigned (Commercial); PubChem CID: 137935960
Precursor CAS 1347965-84-7 (4-Methylpyrazolo[1,5-a]pyridine)
Molecular Formula

Molecular Weight 211.06 g/mol
Physical State Off-white to yellow solid (predicted); typically handled in solution.[1][2][3][4]
Solubility Soluble in DCM, THF, Ethyl Acetate.[1][2] Hydrolyzes in water.[2][3]
Reactivity Class Primary Alkyl Halide / Electrophile (

active).[1][2][3]
Storage < -20°C, Hygroscopic, Light Sensitive (store under Argon).

Part 2: Synthetic Methodology

Because 4-(bromomethyl)pyrazolo[1,5-a]pyridine is not a standard catalog item, researchers must synthesize it.[1] The most robust route is the Wohl-Ziegler radical bromination of the 4-methyl precursor.[2][3]

Protocol: Radical Bromination of 4-Methylpyrazolo[1,5-a]pyridine

Prerequisites:

  • Substrate: 4-Methylpyrazolo[1,5-a]pyridine (CAS: 1347965-84-7).[1][2][3][5][6]

  • Reagent: N-Bromosuccinimide (NBS) (recrystallized).[1][2][3]

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1][2][3]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).[1][2][3]
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous Trifluorotoluene (0.1 M concentration).

  • Reagent Addition: Add NBS (1.05 eq). Note: Excess NBS leads to gem-dibromination.[1][2][3]

  • Initiation: Add AIBN (0.1 eq). Degas the solution with Argon for 10 minutes to remove oxygen (radical quencher).[1][2][3]

  • Reaction: Heat to reflux (approx. 80-100°C) under Argon. Monitor by TLC or LCMS.[2][3]

    • Endpoint: Reaction is typically complete in 2–4 hours.[2][3] Look for the disappearance of the methyl peak and appearance of the

      
       shift (~4.5–4.8 ppm in 
      
      
      
      NMR).[1][2]
  • Workup: Cool to

    
     to precipitate succinimide by-product. Filter the solids.[2][3]
    
  • Purification: Concentrate the filtrate in vacuo.

    • Caution: The product is silica-sensitive (prone to hydrolysis).[1][2][3] Flash chromatography should be fast, using neutralized silica (1%

      
       in eluent) or use the crude material immediately for the next coupling step.[1][2][3]
      
Visualization: Synthesis & Reactivity Workflow

G cluster_0 Handling Constraints Precursor 4-Methyl Precursor (CAS 1347965-84-7) Reagents NBS, AIBN Reflux (Radical) Precursor->Reagents Activation Intermediate 4-(Bromomethyl) pyrazolo[1,5-a]pyridine (Reactive Electrophile) Reagents->Intermediate Bromination Product Functionalized Scaffold Intermediate->Product SN2 Displacement Warning Moisture Sensitive (Hydrolysis Risk) Intermediate->Warning Nucleophile Nucleophile (Amine/Thiol/Phenol) Nucleophile->Product Coupling Warning2 Light Sensitive

Caption: Synthesis pathway from methyl precursor via radical bromination to nucleophilic coupling.

Part 3: Reactivity & Handling Guide

Mechanism of Action

The bromomethyl group at the C4 position is electronically similar to a benzyl bromide .[1][2][3] The pyrazolo[1,5-a]pyridine ring is aromatic; the electrons from the bridgehead nitrogen delocalize into the pyridine ring, making the C4-methyl protons slightly acidic and the resulting carbocation (if


 occurs) relatively stabilized.[1] However, the primary mode of reaction is 

displacement
.[1][2][3]

Key Reactivity Rules:

  • Nucleophilic Attack: Reacts rapidly with primary/secondary amines, thiols, and alkoxides.[2][3]

  • Hydrolysis Risk: In the presence of water/moisture, it converts to pyrazolo[1,5-a]pyridin-4-ylmethanol .[1][2][3] This alcohol is a "dead end" for nucleophilic substitution unless reactivated (e.g., via mesylation).[1][2][3]

  • Dimerization: High concentrations can lead to self-alkylation if the pyrazole ring is electron-rich enough (though C3 is the usual nucleophilic site, intermolecular reactions are possible).[2][3]

Self-Validating Protocol: Quality Control

Before using the synthesized material in a precious coupling reaction, perform this rapid check:

  • Test: Take an aliquot (

    
    ) and dissolve in 
    
    
    
    .
  • NMR Check: The methylene protons (

    
    ) should appear as a singlet around 4.6–4.8 ppm .[1][2][3]
    
  • Impurity Flag: A shift to 4.9–5.1 ppm often indicates the alcohol (hydrolysis product) or aldehyde (oxidation).[1][2][3]

Part 4: Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold is a classic bioisostere for indole and quinoline .[1][2][3]

  • Kinase Inhibition:

    • Used to target the ATP-binding pocket.[2][3] The scaffold mimics the adenine ring of ATP.[2][3]

    • Why Position 4? Most inhibitors utilize the 3-position (e.g., for hinge binding).[1][2] The 4-position points towards the solvent-exposed region or the ribose pocket , depending on binding orientation.[1][2][3] This allows researchers to attach solubilizing groups (morpholines, piperazines) without disrupting the primary hinge interaction.[1][2][3]

  • Exit Vector Orthogonality:

    • C3-Substitution: Linear projection (standard).

    • C4-Substitution: Projects at a ~60° angle relative to the C3 vector.[1][2][3] This allows for "wrapping" around steric obstructions in the active site (e.g., gatekeeper residues).[1][2][3]

  • Dopamine Receptor Ligands:

    • Derivatives of this scaffold have shown affinity for D4 receptors, where the 4-bromomethyl group serves as the linker to attach phenyl-piperazine "tail" moieties.[2][3]

Part 5: Safety & Toxicology

  • Hazard Class: Alkylating Agent.[1][2][3]

  • GHS Classification:

    • H314: Causes severe skin burns and eye damage.[1][2][3]

    • H341: Suspected of causing genetic defects (Genotoxic).[1][2][3]

    • H335: May cause respiratory irritation (Lachrymator).[1][2][3]

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.[1][2][3] Quench all glassware and waste with 10% aqueous sodium thiosulfate (to destroy active alkyl halide) before disposal.[1][2][3]

References

  • PubChem. (2023).[1][2][3] 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (Compound CID 137935960).[1][2][7] National Library of Medicine.[2][3] [Link][1][2]

  • Johns, B. A., et al. (2010).[1][2] Pyrazolo[1,5-a]pyridine anti-herpesvirus agents.[1][2] Bioorganic & Medicinal Chemistry Letters.[2][3] [Link](Demonstrates scaffold synthesis and functionalization).

  • Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3] [Link](Context on using unique vectors like C4-substitution).

Sources

Strategic Synthesis of Kinase Inhibitors: Utilizing 4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in kinase inhibitor design, offering a bioisosteric alternative to the indole and purine cores found in classical ATP-competitive inhibitors. Its fused bicyclic system provides a rigid template for hydrogen bonding with the kinase hinge region, while allowing vectors for substitution to probe the solvent-exposed regions or the hydrophobic back-pocket.

This technical guide focuses on a specific, high-value synthetic intermediate: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . This reagent serves as a critical electrophilic building block, enabling the rapid introduction of the pyrazolo[1,5-a]pyridine core into complex pharmacophores via


 alkylation. This guide details the mechanistic rationale, synthetic protocols, and biological validation strategies for deploying this reagent in the development of next-generation kinase inhibitors (e.g., targeting Trk, JAK, or MK2 pathways).

Part 1: The Pharmacophore & Strategic Rationale

Structural Bioisosterism

The pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP. Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyridine analog lacks the nitrogen at position 7. This subtle change alters the electron density and hydrogen bond acceptor capability, often improving metabolic stability by reducing susceptibility to oxidative metabolism at the electron-deficient pyrimidine ring.

The "Solvent Front" Strategy

In typical Type I kinase inhibitor binding:

  • Position 3 (C3): Often functionalized with an aryl or heteroaryl group to engage the gatekeeper residue or hydrophobic pocket.

  • Position 4 (C4): The substituent at C4 typically vectors towards the solvent-exposed region (ribose binding pocket).

The Role of the Bromomethyl Group: The 4-(bromomethyl) moiety acts as a "molecular handle." It allows chemists to attach solubilizing groups (e.g., morpholines, piperazines) or specific interacting motifs to the core scaffold through a methylene linker. This methylene bridge interrupts conjugation, allowing the attached group to adopt a flexible conformation necessary to interact with solvent-front residues (e.g., Aspartate or Glutamate) without disrupting the hinge binding of the bicyclic core.

Target Signaling Pathway (Trk/RTK Example)

The following Graphviz diagram illustrates the signaling cascade (e.g., MAPK/ERK pathway) where these inhibitors typically intervene.

KinasePathway Ligand Growth Factor (e.g., NGF) RTK Receptor Tyrosine Kinase (Trk/VEGFR) Ligand->RTK Activation Ras Ras (GTPase) RTK->Ras Phosphorylation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Translocation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RTK ATP Competition

Caption: Canonical MAPK signaling pathway showing the upstream intervention point of ATP-competitive RTK inhibitors.

Part 2: Synthetic Protocol

Retrosynthetic Analysis

The synthesis relies on a convergent approach. The electrophilic 4-(bromomethyl)pyrazolo[1,5-a]pyridine (Fragment A) is coupled with a nucleophilic pharmacophore (Fragment B).

Reaction Class: Nucleophilic Substitution (


).
Critical Consideration:  The benzylic-like nature of the C4-bromomethyl group makes it highly reactive but also prone to hydrolysis. Anhydrous conditions are non-negotiable.
Reagents & Materials Table
ReagentRoleEquiv.Notes
4-(Bromomethyl)pyrazolo[1,5-a]pyridine Electrophile (Core)1.0Keep cold; lachrymator.
Nucleophile (e.g., N-Boc-piperazine) Nucleophile (Tail)1.2Excess ensures complete consumption of the bromide.
Cesium Carbonate (

)
Base2.5Preferred over

for solubility in organic media.
Acetonitrile (MeCN) SolventN/AAnhydrous; Polar aprotic promotes

.
TBAI (Tetrabutylammonium iodide) Catalyst0.1Finkelstein condition; accelerates reaction via in-situ iodide formation.
Step-by-Step Methodology

Objective: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)pyrazolo[1,5-a]pyridine (Representative Intermediate).

  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to establish an inert atmosphere.
      
  • Solubilization:

    • Add the nucleophile (e.g., 1-methylpiperazine, 1.2 mmol) to the flask.

    • Dissolve in anhydrous Acetonitrile (5.0 mL).

    • Add Cesium Carbonate (2.5 mmol) and TBAI (0.1 mmol). Stir for 10 minutes at room temperature to activate the base/nucleophile mixture.

  • Addition of Electrophile:

    • Dissolve 4-(bromomethyl)pyrazolo[1,5-a]pyridine (1.0 mmol) in minimal anhydrous Acetonitrile (2.0 mL).

    • Critical Step: Add the bromide solution dropwise to the stirring reaction mixture over 5 minutes. (Dropwise addition prevents localized high concentrations that could lead to dimerization if the nucleophile is difunctional).

  • Reaction Monitoring:

    • Stir at 60°C.

    • Monitor via LC-MS or TLC (System: 5% MeOH in DCM).

    • Endpoint: Typically 2–4 hours. Look for the disappearance of the bromide peak (

      
      ) and appearance of the product mass.
      
  • Workup & Purification:

    • Cool to room temperature.[1][2] Filter off the inorganic solids (

      
      /CsBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography.

      • Stationary Phase: Silica Gel (40 g).

      • Mobile Phase: Gradient 0%

        
         10% MeOH in DCM (with 1% 
        
        
        
        if the product is basic).
Synthetic Workflow Diagram

SynthesisWorkflow Step1 Activation: Nucleophile + Base (MeCN, 10 min) Step2 Alkylation: Add Bromide Reagent (60°C, 2-4h) Step1->Step2 S_N2 Step3 Workup: Filter Solids Concentrate Step2->Step3 Complete Step4 Purification: Flash Chromatography (DCM/MeOH) Step3->Step4 Product Final Inhibitor Intermediate Step4->Product

Caption: Operational workflow for the alkylation of nucleophiles using 4-(bromomethyl)pyrazolo[1,5-a]pyridine.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: If the solvent is "wet," the bromide converts to the alcohol (4-(hydroxymethyl)pyrazolo[1,5-a]pyridine).

    • Fix: Use molecular sieves in the solvent or freshly distilled MeCN.

  • Elimination: Rare for methyl halides, but basic conditions at high heat can degrade the scaffold.

    • Fix: Keep temperature

      
       60°C.
      
  • Over-Alkylation: If using a primary amine nucleophile, dialkylation may occur.

    • Fix: Use a large excess of amine (3-5 equiv.) or use a protected amine (e.g., N-Boc).

Stability Note

The 4-bromomethyl derivative is a potent alkylator. It should be stored at -20°C under argon. It is a lachrymator; handle only in a fume hood.

Part 4: Biological Validation (ADP-Glo Assay)

Once synthesized, the inhibitor must be validated against the target kinase. The ADP-Glo™ assay is the industry standard for measuring kinase activity via ADP production.

Protocol Summary:

  • Enzyme Reaction: Incubate Kinase (e.g., TrkA, 2 ng/µL) + Substrate + ATP + Synthesized Inhibitor (Variable conc.) for 60 min.

  • ADP-Glo Reagent: Add reagent to deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Readout: Measure Luminescence. Calculate

    
    .
    

Success Criteria:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     nM for a "Hit".[3]
    
  • Selectivity: >50-fold window against off-target kinases (e.g., compare TrkA vs. VEGFR2).

References

  • Pyrazolo[1,5-a]pyrimidines as Prominent Framework for Trk Inhibitors. Source: MDPI (Molecules). Context: Discusses the SAR of the pyrazolo-fused systems in kinase inhibition, establishing the relevance of the scaffold. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. Source: ACS Medicinal Chemistry Letters.[4] Context: Details the binding mode where the bicyclic core mimics ATP, validating the design strategy. URL:[Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Source: ResearchGate / Synthetic Reviews. Context: comprehensive discussion about developments, synthesis and reactivity of pyrazolo[1,5-a]pyridine. URL:[Link]

  • PubChem Compound Summary: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine. Source: National Library of Medicine (PubChem). Context: Verification of the specific reagent's chemical structure and physical properties.[5] URL:[Link]

Sources

Technical Guide: Heterocyclic Alkyl Halides in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of heterocyclic alkyl halides within Fragment-Based Drug Design (FBDD). Unlike traditional aryl halides, which dominate cross-coupling chemistry but contribute to "flat" molecular architectures, alkyl halides offer a critical entry point into


-rich chemical space. This guide addresses their dual utility: first, as electrophilic warheads  for covalent fragment screening (targeting cysteine residues), and second, as synthetic vectors  for "fragment growing" via modern Nickel-catalyzed cross-electrophile coupling (XEC) and classical nucleophilic substitution.

Strategic Rationale: The Advantage

In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) governs library design. However, a common failure mode in hit-to-lead optimization is the over-reliance on


-hybridized aryl systems, leading to poor solubility and non-specific binding.

Heterocyclic alkyl halides (e.g., (chloromethyl)pyridines, bromotetrahydropyrans) bridge this gap by providing:

  • 3D Geometry: Introduction of chirality and vectors out of the aromatic plane.

  • Metabolic Stability: Heterocycles (isoxazoles, pyrazoles, pyridines) modulate pKa and metabolic clearance.

  • Divergent Reactivity: The alkyl halide serves as a "handle" for both covalent tethering (screening phase) and rapid derivatization (optimization phase).

Application A: Covalent Fragment Screening

Alkyl halides—specifically chlorides and bromides on benzylic or heterobenzylic positions—act as "mild" electrophiles. Unlike highly reactive acrylamides, they often require specific positioning within the active site to react with nucleophilic residues (Cysteine), reducing false positives from non-specific promiscuity.

Workflow Visualization

The following diagram outlines the screening workflow, prioritizing the elimination of "promiscuous" alkylators before X-ray validation.

CovalentScreening Library Heterocyclic Alkyl Halide Library ThiolAssay High-Throughput Thiol Reactivity Assay (GSH/DTT) Library->ThiolAssay Filter Filter: Highly Reactive Promiscuous Binders ThiolAssay->Filter t1/2 < 10 min Screen Protein Mass Spec (Intact MS) ThiolAssay->Screen Mild Reactivity XRay X-Ray Crystallography (Soak) Screen->XRay Mass Shift Observed Hit Validated Covalent Hit XRay->Hit Electron Density Confirmed

Caption: Workflow for filtering and validating electrophilic heterocyclic alkyl halides against cysteine targets.

Protocol 1: Intrinsic Reactivity Validation (Thiol Assay)

Objective: To classify the intrinsic electrophilicity of alkyl halide fragments before protein screening.

  • Preparation: Dissolve fragments to 100 mM in DMSO.

  • Reaction: Dilute fragment to 50 µM in PBS (pH 7.4) containing 500 µM Glutathione (GSH).

  • Monitoring: Incubate at room temperature. Sample at t=0, 1h, 4h, and 24h using LC-MS.

  • Analysis: Quantify the consumption of the parent fragment and formation of the GSH-adduct.

  • Criteria:

    • Too Reactive: >50% consumption in <15 mins (High risk of toxicity/promiscuity).

    • Ideal: 50% consumption between 1h–24h (Requires protein-templated reaction).

    • Inert: <5% consumption at 24h (Likely unreactive).

Application B: Fragment Growing via Cross-Coupling

Once a hit is identified (covalent or non-covalent), the alkyl halide handle becomes the vector for "growing" the fragment into adjacent sub-pockets.

Historically,


 alkyl halides were difficult to couple due to slow oxidative addition and rapid 

-hydride elimination. Modern Nickel-Catalyzed Cross-Electrophile Coupling (XEC) solves this, allowing the coupling of heterocyclic alkyl halides with aryl halides (to add aromatic interactions) or other alkyl halides (to extend aliphatic chains).
Mechanistic Logic

We utilize a reductive cross-coupling strategy.[1] This avoids the need for pre-generated organometallics (like Grignards), which are incompatible with the polar functional groups found in fragment libraries.

NiCatalysis Ni0 Ni(0)Ln Ni2_Ar LnNi(II)(Ar)X Ni0->Ni2_Ar Oxidative Addition Ni3 LnNi(III)(Ar)(Alk)X Ni2_Ar->Ni3 Radical Capture (R• from Alk-X) Ni3->Ni0 Reductive Elimination Prod Ar-R (Coupled Product) Ni3->Prod Sub_ArX Ar-X (Aryl Halide) Sub_ArX->Ni0 Sub_AlkX R-X (Alkyl Halide) Sub_AlkX->Ni3 via SET Zn Zn(0) -> Zn(II) Zn->Ni2_Ar Regeneration (if cycle stalls)

Caption: Simplified Ni-catalyzed reductive cross-coupling cycle merging aryl and alkyl halides.

Protocol 2: Ni-Catalyzed Aryl-Alkyl Cross-Coupling

Context: Coupling a heterocyclic alkyl bromide (fragment) with an aryl bromide (library expansion).

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Zinc dust (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a vial, combine the heterocyclic alkyl bromide (1.0 equiv) and the aryl bromide partner (1.2 equiv).

  • Catalyst Prep: Add

    
     and dtbbpy.
    
  • Reductant: Add activated Zn dust.

  • Solvation: Add anhydrous DMA. The concentration should be roughly 0.1 M.

  • Activation: Seal the vial and stir vigorously at room temperature for 12–24 hours. Note: Some substrates may require mild heating (40°C), but alkyl halides are prone to elimination at high temps.

  • Quench & Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove Zn/Ni salts), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Why this works: The Nickel catalyst operates via a radical mechanism (Single Electron Transfer), generating an alkyl radical from the alkyl halide which is then captured by the organonickel species. This bypasses the steric hindrance and


 issues of Palladium catalysis.

Data Summary: Alkyl Halide Classes in FBDD

ClassReactivityGeometric VectorPrimary Application

-Halo-Ketones
HighPlanar (

adjacent)
Covalent Warhead (Cys). High risk of promiscuity.
(Halo-methyl) Heterocycles ModerateTetrahedral (

)
"Grow" vector via

or Ni-coupling.
Halo-Tetrahydropyrans Low/ModChair conformationSolubility enhancer; Metabolic stability.
Cyclopropyl Halides LowRigid/AngularBioisostere for alkenes; Rigidification of linker.

Case Study: Covalent Targeting of OTUB2

Reference Grounding: This case study is derived from the work of Resnick et al. (2019) on electrophile-fragment screening.

  • Target: OTUB2 (Deubiquitinase), a cysteine-dependent enzyme.[2][3][4]

  • Challenge: No known inhibitors; active site is difficult to drug with reversible binders.

  • Strategy: Screened a library of weak electrophiles, including N-(2-chloroethyl) amides and heterocyclic alkyl chlorides.

  • Result: Identified a hit containing a mild alkyl chloride electrophile.

  • Optimization: The alkyl chloride reacted specifically with Cys51. The fragment was "grown" using the non-covalent portion of the molecule to improve affinity, converting the initial weak hit into a potent chemical probe.

  • Key Takeaway: The alkyl halide was not just a warhead; its specific geometry (

    
     carbon linker) was required to position the halide for 
    
    
    
    attack by the cysteine thiolate.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: Journal of the American Chemical Society (2019). URL:[Link] Relevance: Foundational text for using alkyl electrophiles in fragment screening.

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Source: Organic Syntheses (2022).[5] URL:[Link] Relevance: Provides the definitive protocol for the Ni-catalyzed "growing" of alkyl halide fragments.

  • A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. Source: ChemRxiv (Preprint/Review). URL:[Link] Relevance: Discusses advanced methods (photoredox) for coupling difficult alkyl halides.

  • Heterocycles in Medicinal Chemistry. Source: Molecules (NIH PMC). URL:[Link] Relevance: Validates the structural importance of heterocyclic scaffolds in drug design.

Sources

Biological Activity of Pyrazolo[1,5-a]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of the pyrazolo[1,5-a]pyridine scaffold.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Scaffold Analysis

The pyrazolo[1,5-a]pyridine core is a fused bicyclic nitrogen heterocycle belonging to the class of bridgehead nitrogen systems. Unlike its close analog pyrazolo[1,5-a]pyrimidine (which contains an additional nitrogen at position 4), the pyridine variant offers a distinct lipophilic profile and electronic distribution, making it a "privileged scaffold" for targeting hydrophobic pockets in enzymes such as phosphodiesterases (PDEs) and kinases.

Key Structural Features:

  • Bioisosterism: Acts as a bioisostere for indole and purine, allowing it to mimic adenosine in ATP-competitive binding sites.

  • Electronic Character: The bridgehead nitrogen (N1) contributes electrons to both rings, creating a 10-

    
     aromatic system. The C-3 position is electron-rich, making it highly susceptible to electrophilic aromatic substitution, a critical feature for late-stage functionalization.[1]
    
Distinction from Related Scaffolds
FeaturePyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
H-Bond Acceptors 2 (N1, N2)3 (N1, N2, N4)
Lipophilicity (cLogP) Higher (More hydrophobic)Lower (More polar)
Primary Targets PDEs, PI3K, Dopamine ReceptorsCDK, mTOR, Checkpoint Kinases
Clinical Example Ibudilast (PDE4 Inhibitor)Dinaciclib (CDK Inhibitor)

Therapeutic Applications & Mechanisms[2][3][4]

A. Neurology & Inflammation: The Ibudilast Anchor

The most authoritative example of this scaffold's biological utility is Ibudilast (MN-166) , a non-selective phosphodiesterase inhibitor (PDE3, PDE4, PDE10, PDE11).

  • Mechanism of Action: Ibudilast inhibits the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors that downregulate pro-inflammatory cytokines (TNF-

    
    , IL-6) and reduce glial cell activation.
    
  • Clinical Status: Approved in Japan for asthma and post-stroke dizziness; currently in Phase 2/3 trials in the US for Multiple Sclerosis (MS) and ALS due to its neuroprotective properties.

B. Oncology: PI3K and Kinase Inhibition

Recent medicinal chemistry efforts have pivoted the scaffold toward kinase inhibition. The planarity of the ring system allows it to slot into the ATP-binding hinge region of kinases.

  • Target: Phosphoinositide 3-kinase (PI3K).[1]

  • Selectivity: Derivatives substituted at C-3 and C-7 have shown nanomolar potency against PI3K-

    
     and PI3K-
    
    
    
    isoforms, which are critical in hematological malignancies.[1]
  • Binding Mode: The N1-N2 motif often serves as a hinge binder, accepting a hydrogen bond from the backbone amide of the kinase.

C. Emerging Areas: Dopamine & Tubulin
  • Dopamine D4 Receptors: Pyrazolo[1,5-a]pyridines have been designed as selective ligands for D4 receptors, implicated in cognitive deficits in schizophrenia.

  • Tubulin Polymerization: 2,3-Diaryl substituted derivatives function as colchicine-site binders, disrupting microtubule formation in cancer cells.[1]

Visualizing the Mechanism

The following diagram illustrates the signaling cascade modulated by Ibudilast-like pyrazolo[1,5-a]pyridines in a neuroinflammatory context.

Ibudilast_Mechanism Drug Pyrazolo[1,5-a]pyridine (e.g., Ibudilast) PDE Phosphodiesterase (PDE4/10) Drug->PDE Inhibits cAMP_Low AMP (Inactive) PDE->cAMP_Low Catalyzes hydrolysis (Blocked) cAMP_High cAMP (Accumulation) PKA Protein Kinase A (Activation) cAMP_High->PKA Activates NFkB NF-κB (Translocation Blocked) PKA->NFkB Phosphorylates/Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Downregulates transcription Neuroprotection Reduced Neuroinflammation & Glial Activation Cytokines->Neuroprotection Reduction leads to

Figure 1: Mechanism of Action for PDE inhibition by Pyrazolo[1,5-a]pyridine derivatives.[1]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of the scaffold is tightly controlled by substitutions at three "hotspots."

PositionChemical NatureSAR Impact & Optimization Strategy
C-2 Steric/LipophilicPotency Driver. Bulky alkyl groups (e.g., isopropyl in Ibudilast) or aryl rings fit into hydrophobic pockets.[1] Aromatic substitutions here often improve kinase affinity.
C-3 NucleophilicElectronic Tuner. This position is highly nucleophilic.[1] Acyl groups (ketones) are common here (as in Ibudilast) to engage in H-bonding.[1] Halogenation at C-3 can block metabolism and improve half-life.[1]
C-7 Steric/MetabolicMetabolic Shield. This position is prone to oxidative metabolism.[1] Substitution with small groups (Me, Cl) or Deuterium can improve metabolic stability (t1/2) without disrupting binding.
SAR Visualization

SAR_Analysis Core Pyrazolo[1,5-a]pyridine Core C2 Position C-2 (Hydrophobic Pocket) Core->C2 C3 Position C-3 (Electrophilic/H-Bond) Core->C3 C7 Position C-7 (Metabolic Stability) Core->C7 Effect_C2 Bulky Alkyl/Aryl Increases Potency C2->Effect_C2 Effect_C3 Acyl/Halogen Modulates Electronics C3->Effect_C3 Effect_C7 Deuteration/Methylation Increases Half-life C7->Effect_C7

Figure 2: Strategic substitution sites on the pyrazolo[1,5-a]pyridine scaffold.

Experimental Protocols

A. Synthesis: The N-Aminopyridinium Ylide Route

This is the most robust method for generating the core, utilizing a [3+2] dipolar cycloaddition.

Reagents:

  • Pyridine derivative (starting material)[2][3]

  • Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH)[1]

  • Alkyne (e.g., dimethyl acetylenedicarboxylate or a terminal alkyne)

  • Base (K2CO3 or DBU)

Protocol:

  • N-Amination: Dissolve the pyridine substrate in DCM. Add MSH (1.2 eq) dropwise at 0°C. Stir at RT for 2-4 hours to form the N-aminopyridinium salt. Precipititate with Et2O and filter.

  • Cycloaddition: Suspend the salt in DMF or Acetonitrile. Add the alkyne (1.5 eq) and K2CO3 (2.0 eq).

  • Reaction: Stir at RT (or heat to 60°C for sterically hindered substrates) for 12 hours. The solution typically turns dark as the ylide forms and cyclizes.

  • Workup: Dilute with water, extract with EtOAc. The pyrazolo[1,5-a]pyridine product is often fluorescent. Purify via silica gel chromatography (Hexane/EtOAc).

B. Bioassay: PDE4 Enzymatic Inhibition Assay

To validate biological activity (Trustworthiness), use a scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.

Protocol (FP Method):

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Enzyme: Recombinant human PDE4B (catalytic domain).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).[1]

  • Procedure:

    • Incubate test compound (10 nM - 10 µM) with PDE4B enzyme in buffer for 15 min at RT.[1]

    • Add FAM-cAMP substrate and incubate for 45 min.

    • Add IMAP binding reagent (nanoparticles that bind linear AMP but not cyclic cAMP).

    • Read Fluorescence Polarization. High polarization = High AMP = Low Inhibition. Low polarization = High cAMP = High Inhibition.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Step 1: N-Amination Pyridine + MSH/HOSA Intermediate N-aminopyridinium Salt (Crystalline Solid) Step1->Intermediate 0°C to RT, 4h Step2 Step 2: [3+2] Cycloaddition + Alkyne + Base (K2CO3) Intermediate->Step2 DMF, RT Reaction Formation of 1,3-Dipole & Ring Closure Step2->Reaction -2H (Oxidative) or Elimination Product Pyrazolo[1,5-a]pyridine (Fluorescent Solid) Reaction->Product Purification

Figure 3: Synthetic route via N-aminopyridinium salts.

References

  • PubChem. Ibudilast (Compound Summary).[4] National Library of Medicine. [Link]

  • Agrawal, N., et al. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review.[5][6] Letters in Drug Design & Discovery.[5] [Link]

  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines (Synlett).[7] Organic Chemistry Portal. [Link]

  • Johns, D. G., et al. Pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bullock, et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters. [Link]

  • Mullard, A. FDA Approved Drugs (General Reference for Ibudilast status). [Link]

  • Zhu, L., et al. Pyrazolo[1,5-a]pyrimidine vs Pyridine SAR studies. MDPI Molecules. [Link]

Sources

Methodological & Application

Synthesis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine from 4-methyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(bromomethyl)pyrazolo[1,5-a]pyridine is a high-value intermediate in the synthesis of kinase inhibitors, particularly for RET and checkpoint kinase targets (e.g., AXL, MER). Its synthesis presents a specific chemoselective challenge: the pyrazolo[1,5-a]pyridine scaffold is electron-rich, making the C-3 position highly susceptible to Electrophilic Aromatic Substitution (EAS).

This guide details a robust protocol to achieve benzylic bromination at the C-4 methyl group (Wohl-Ziegler reaction) while suppressing the thermodynamically favored bromination at the C-3 ring position. By strictly controlling the reaction mechanism via solvent choice, temperature, and radical initiation, researchers can maximize yield and minimize difficult-to-separate regioisomers.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The pyrazolo[1,5-a]pyridine ring system is not inert. The bridgehead nitrogen donates electron density into the 5-membered ring, making C-3 a potent nucleophile.

  • Ionic Pathway (Undesired): In polar solvents or at low temperatures, N-Bromosuccinimide (NBS) acts as an electrophile source (

    
    ), leading to 3-bromo-4-methylpyrazolo[1,5-a]pyridine .
    
  • Radical Pathway (Desired): To brominate the methyl group, the reaction must proceed via a radical chain mechanism. This requires homolytic cleavage of the N-Br bond, facilitated by non-polar solvents, high temperatures, and radical initiators (AIBN/BPO).

Mechanistic Flowchart

The following diagram illustrates the competing pathways and the requisite conditions to favor Pathway A.

G Start 4-Methylpyrazolo[1,5-a]pyridine NBS NBS Reagent Start->NBS Path_A PATH A: Radical Substitution (Wohl-Ziegler) NBS->Path_A Non-polar solvent (PhCl/CCl4) Reflux, AIBN Low [Br2] conc. Path_B PATH B: Electrophilic Aromatic Substitution (EAS) NBS->Path_B Polar solvent (MeCN) Low Temp, No Initiator High [Br2] conc. Target TARGET: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine Path_A->Target Impurity IMPURITY: 3-Bromo-4-methylpyrazolo[1,5-a]pyridine Path_B->Impurity

Figure 1: Competing reaction pathways. Path A is favored by high temperature and non-polar solvation.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4-Methylpyrazolo[1,5-a]pyridine Substrate1.0Starting material.[1][2][3][4]
N-Bromosuccinimide (NBS) Bromine Source1.05 - 1.1CRITICAL: Must be white. If yellow, recrystallize from water to remove

.
AIBN (Azobisisobutyronitrile)Radical Initiator0.1Store at 4°C. Toxic.
Chlorobenzene (PhCl)Solvent10-15 volPreferred over

(toxicity) and MeCN (polarity). BP: 132°C ensures rapid initiation.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Flush the system with Argon or Nitrogen for 10 minutes. Note: Oxygen acts as a radical trap and will inhibit the reaction.

  • Charge the flask with 4-methylpyrazolo[1,5-a]pyridine (1.0 eq) and anhydrous Chlorobenzene (10 mL per gram of substrate).

Step 2: Reagent Addition

  • Add NBS (1.05 eq) in a single portion.

  • Add AIBN (0.05 eq; reserve remaining 0.05 eq).

  • Optimization Tip: If available, place a tungsten lamp (200W) near the flask to assist radical initiation photochemically.

Step 3: Reaction (Reflux)

  • Heat the mixture rapidly to reflux (oil bath ~135°C).

  • Maintain reflux for 1–2 hours. The suspension of NBS (denser than solvent) will eventually convert to Succinimide (floats/less dense) as the reaction proceeds.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LCMS.

    • If starting material remains after 2 hours: Cool slightly, add the second portion of AIBN (0.05 eq), and resume reflux for 1 hour.

    • Caution: Do not extend reaction time unnecessarily; benzylic bromides can degrade or over-brominate to the dibromo species.

Step 4: Workup

  • Cool the reaction mixture to

    
     in an ice bath. Succinimide will precipitate fully.
    
  • Filter off the succinimide solid and wash the cake with cold chlorobenzene.

  • Concentrate the filtrate under reduced pressure. Do not heat above 40°C during evaporation to prevent thermal decomposition.

Step 5: Purification

  • Residue: The crude is often a brown oil/solid.

  • Column Chromatography: Use Neutral Alumina or Silica Gel neutralized with 1% Triethylamine .

    • Why? Benzylic bromides are sensitive to acid. Standard silica is slightly acidic and can hydrolyze the product to the alcohol.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Storage: Isolate the product as a solid/oil. Store immediately at -20°C under Argon. Benzylic bromides are lachrymators—handle in a fume hood.

Workflow Visualization

Workflow Setup SETUP Dry PhCl, Argon, Reflux Condenser Addition ADDITION Substrate + NBS (1.05 eq) + AIBN (0.05 eq) Setup->Addition Reflux REFLUX 135°C for 1-3 Hours (Succinimide floats to top) Addition->Reflux Check CHECK (TLC/LCMS) SM consumed? Reflux->Check Boost Add 2nd AIBN portion Check->Boost No Workup WORKUP Cool to 0°C -> Filter Succinimide Concentrate < 40°C Check->Workup Yes Boost->Reflux Purify PURIFICATION Flash Column (Neutralized Silica) 0-20% EtOAc/Hex Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-(bromomethyl)pyrazolo[1,5-a]pyridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Product contains 3-bromo impurity Ionic mechanism dominated.Ensure solvent is anhydrous. Switch from MeCN to PhCl or

. Increase ramp rate to reflux.
Low Conversion Old/Wet AIBN or Oxygen inhibition.Recrystallize AIBN from methanol. Degas solvent thoroughly. Use a tungsten lamp.
Product degrades on column Acidic hydrolysis on Silica.Use Neutral Alumina or add 1%

to the eluent.
Dibromination (gem-dibromide) Excess NBS or long reaction time.Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM.

References

  • Preparation of Pyrazolo[1,5-a]pyrimidines and Salts Thereof. Source: US Patent 2020/0216451 A1.[5] URL: Context: Describes the general handling of pyrazolo-fused rings and purification of related intermediates.

  • Substituted Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors. Source: US Patent 7,642,266 B2.[6] URL: Context: Provides precedents for functionalizing the pyrazolo[1,5-a] scaffold for kinase inhibitor synthesis.

  • PubChemLite: 4-(bromomethyl)pyrazolo[1,5-a]pyridine. Source: PubChem Compound Summary.[5][6] URL:[Link] Context: Verification of the target compound's existence and chemical properties (SMILES, Formula).

  • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Source: Master Organic Chemistry. URL:[Link] Context: Authoritative review of the Wohl-Ziegler mechanism and suppression of ionic side reactions.

Sources

Application Note: Precision N-Alkylation Strategies for Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and quinoline cores. It is a critical pharmacophore in kinase inhibitors (e.g., Trk, JAK, and PI3K inhibitors) due to its ability to orient substituents in vectors that effectively occupy the ATP-binding hinge region of kinases [1, 3].

This guide focuses on the 4-(bromomethyl)pyrazolo[1,5-a]pyridine intermediate. Unlike the more common 3-substituted derivatives, the 4-position functionalization allows for vectors extending into the solvent-exposed regions of the binding pocket, a key strategy for solubilizing drug candidates.

Key Technical Challenge: The 4-(bromomethyl) moiety behaves chemically as a picolyl halide . While highly reactive toward nucleophiles (


), it suffers from two primary stability issues:
  • Self-Alkylation (Dimerization): The pyridine nitrogen of one molecule can displace the bromide of another, leading to insoluble quaternary ammonium polymers.

  • Hydrolysis: Rapid conversion to the alcohol in the presence of trace moisture.

Chemical Dynamics & Reactivity Profile

Understanding the electronic environment is prerequisite to selecting the correct protocol.

  • Electrophilicity: The methylene carbon at the 4-position is activated by the electron-deficient pyridine ring of the fused system. This makes it a "hot" electrophile, significantly more reactive than benzyl bromide.

  • Nucleophile Matching:

    • Aliphatic Amines (

      
       10-11):  React instantly; risk of over-alkylation (quaternization).
      
    • Anilines/Heterocycles (

      
       4-7):  Require mild heating; controlled mono-alkylation is easier.
      
    • Amides/Lactams (

      
       15+):  Require deprotonation (anionic mechanism) to react efficiently.
      
Decision Matrix: Reaction Pathway Selection

The following logic flow dictates the optimal conditions based on your specific nucleophile.

G Start Select Nucleophile Type1 Aliphatic Amine (Primary/Secondary) Start->Type1 Type2 Aniline / Azole (Imidazole, Pyrazole) Start->Type2 Type3 Amide / Lactam (Weak Nucleophile) Start->Type3 Cond1 Protocol A: Scavenger Base (DIPEA / DCM) Type1->Cond1 High Reactivity Cond2 Protocol B: Inorganic Base (K2CO3 / MeCN / 60°C) Type2->Cond2 Mod. Reactivity Cond3 Protocol C: Anionic Coupling (NaH / DMF / 0°C) Type3->Cond3 Low Reactivity

Figure 1: Decision matrix for selecting alkylation conditions based on nucleophile acidity and steric profile.

Detailed Experimental Protocols

Pre-requisite: Handling the Electrophile

Crucial: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine is often stored as the HBr salt to prevent polymerization. If you are using the HBr salt, you must include an extra equivalent of base in all calculations below.

Protocol A: Standard Alkylation (Anilines & N-Heterocycles)

Best for: Indoles, Pyrazoles, Piperazines, and Anilines.

Reagents:

  • Nucleophile (1.0 equiv)[1]

  • Electrophile: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.1 equiv)

  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (2.0 equiv for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst

Step-by-Step:

  • Preparation: In a dry vial, suspend the Nucleophile and Base in anhydrous MeCN.

  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Electrophile (solid or solution) in one portion.

    • Note: If using the HBr salt of the electrophile, ensure the suspension is stirring vigorously to neutralize the acid immediately.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the bromide peak (M+H ~210/212 pattern).

  • Workup:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate.

    • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Why this works:


 is strong enough to buffer the HBr generated but mild enough to prevent elimination side reactions. TBAI acts via the Finkelstein reaction, converting the Bromide to a more reactive Iodide in situ [1.8].
Protocol B: Anionic Alkylation (Amides & Lactams)

Best for: Lactams, Sulfonamides, and sterically hindered amines.

Reagents:

  • Nucleophile (1.0 equiv)[1]

  • Electrophile: 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step:

  • Deprotonation: Dissolve the Nucleophile in anhydrous THF/DMF under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Carefully add NaH. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C -> RT to ensure complete anion formation.
    
  • Electrophile Addition: Cool back to 0°C. Add the Electrophile dropwise (dissolved in minimal solvent).

  • Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

  • Quench: Critical Step. Cool to 0°C and quench with saturated

    
     solution. Do not add water directly to the reaction at RT if unreacted NaH remains.
    
  • Workup: Extraction with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Why this works: Amides are poor nucleophiles. NaH irreversibly deprotonates the amide, creating a highly nucleophilic amidate anion that rapidly attacks the benzylic position [1.8].

Analytical Validation (QC)

How do you verify the success of the reaction beyond simple mass spec?

Analytical MethodObservationInterpretation
LCMS Loss of Br isotope pattern (1:1 ratio of M/M+2)Confirmation of substitution.
1H NMR Shift of

singlet
The benzylic

typically shifts from ~4.5 ppm (in bromide) to ~3.5–4.0 ppm (in amine product).
1H NMR Disappearance of NHLoss of the exchangeable NH proton from the starting nucleophile.
TLC Stain with Dragendorff or IodinePyrazolo[1,5-a]pyridines stain distinctly; product will be more polar than the bromide but less polar than the amine salt.

Troubleshooting & Optimization

Issue 1: Low Yield / Polymerization of Electrophile

  • Cause: The electrophile is self-reacting before it finds the nucleophile.

  • Solution: Use Inverse Addition . Add the electrophile slowly to a solution of the Nucleophile + Base. Maintain a high concentration of the nucleophile relative to the electrophile.

Issue 2: Hydrolysis (Formation of Alcohol)

  • Observation: LCMS shows M-Br+OH peak (Mass ~148).

  • Cause: Wet solvent or "old" DMF (which contains dimethylamine and water).

  • Solution: Use freshly distilled MeCN or molecular-sieve dried DMF.

Issue 3: Regioselectivity (for Imidazoles/Triazoles)

  • Context: If alkylating an asymmetric imidazole, you may get N1/N3 mixtures.

  • Solution: Switch to Protocol B (NaH) . The kinetic anion often favors the sterically less hindered position, or the thermodynamic product can be favored by heating in Protocol A [1.6].

References

  • Vertex AI Search. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Pharmaceuticals.[2][3] Link

  • Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Link

  • PubChem. (2024). 4-(bromomethyl)pyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols: Strategic C-S and C-O Bond Formation on the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyridine Core in Modern Chemistry

The pyrazolo[1,5-a]pyridine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, functioning as kinase inhibitors, anticancer agents, and therapeutics for immunological and neurological disorders.[3][4][5][6] The therapeutic potential of this scaffold is exemplified by several commercial drugs and clinical candidates.[1]

The functionalization of the pyrazolo[1,5-a]pyridine core through the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds is of paramount importance. These linkages allow for the introduction of diverse aryl and alkyl groups via thiol and phenol attachments, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a detailed overview of the primary synthetic strategies, field-proven protocols, and underlying mechanistic principles for attaching pyrazolo[1,5-a]pyridine to thiols and phenols, designed for researchers in drug discovery and organic synthesis.

Core Mechanistic Strategies: A Tale of Two Pathways

The formation of thioether and aryl ether linkages to the pyrazolo[1,5-a]pyridine ring is predominantly achieved through two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling. The choice between these pathways depends on the substrate's electronic properties, the desired regioselectivity, and the tolerance of functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the reaction of an electron-deficient pyrazolo[1,5-a]pyridine, activated by a good leaving group (typically a halogen), with a potent nucleophile (a thiolate or phenoxide). The reaction is often facilitated by a base to generate the nucleophile in situ. Positions 5 and 7 of the fused ring are common sites for SNAr reactions.[7][8]

  • Metal-Catalyzed Cross-Coupling: This modern and highly versatile approach utilizes a transition metal catalyst, most commonly palladium or copper, to couple a halo-pyrazolo[1,5-a]pyridine with a thiol or phenol. These reactions, such as the Buchwald-Hartwig and Ullmann condensations, offer a broader substrate scope and often proceed under milder conditions than SNAr, especially for less activated systems.[7][9]

G cluster_0 General Strategies Start Halo-Pyrazolo[1,5-a]pyridine + Thiol / Phenol SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Base (e.g., K2CO3, NaH) Coupling Metal-Catalyzed Cross-Coupling Start->Coupling  Catalyst (Pd/Cu) + Ligand + Base Product Pyrazolo[1,5-a]pyridine Thioether / Aryl Ether SNAr->Product Coupling->Product

Caption: High-level overview of the two primary pathways for C-S/C-O bond formation.

PART 1: Attachment to Thiols (Synthesis of Pyrazolo[1,5-a]pyridine Thioethers)

The formation of a C-S bond introduces a flexible and synthetically versatile thioether linkage, which can significantly influence a compound's binding affinity and metabolic profile.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Principle & Causality: This protocol leverages the high nucleophilicity of thiolates, which are readily formed from thiols with a mild base. The reaction proceeds efficiently when the pyridine ring is electronically activated by a leaving group at an electron-poor position. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the ionic intermediates without protonating the nucleophile. Due to the exceptional nucleophilicity of sulfur, these reactions can often proceed at room temperature.[10]

Experimental Protocol: SNAr for Thioether Synthesis

G A 1. Combine Halo-Pyrazolo[1,5-a]pyridine (1.0 eq) and Thiol (1.1-1.5 eq) in anhydrous DMF. B 2. Add Base (e.g., K2CO3, 2.0 eq) portion-wise at 0 °C to rt. A->B C 3. Stir at Room Temperature (or heat to 40-60 °C) for 2-12 hours. B->C D 4. Monitor reaction by TLC or LC-MS until starting material is consumed. C->D E 5. Quench with water and perform aqueous work-up (e.g., extract with EtOAc). D->E F 6. Purify by column chromatography to yield the thioether product. E->F

Caption: Standard workflow for the SNAr synthesis of pyrazolo[1,5-a]pyridine thioethers.

Self-Validating System & Field Insights:

  • Base Selection: For simple alkyl or aryl thiols, an inorganic base like K₂CO₃ is often sufficient. For less acidic thiols, a stronger base such as sodium hydride (NaH) may be required. Exercise caution with NaH, as it is highly reactive with water.

  • Atmosphere: While not always strictly necessary for robust thiols, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent oxidation of sensitive thiols.

  • Troubleshooting: If the reaction is sluggish, gentle heating (40–60 °C) can increase the rate. If competitive N-alkylation is observed with certain substrates, a switch to a metal-catalyzed method may be necessary.

Method B: Palladium-Catalyzed C-S Cross-Coupling

Principle & Causality: This method is highly reliable and offers broad substrate compatibility. A palladium(0) species, generated in situ, undergoes oxidative addition into the C-X bond of the halo-pyrazolo[1,5-a]pyridine. Subsequent coordination of the thiolate and reductive elimination forms the C-S bond and regenerates the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos) stabilize the palladium center and promote the key reductive elimination step. Degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Pd-Catalyzed Thioether Synthesis

G A 1. To an oven-dried flask, add Halo-Pyrazolo[1,5-a]pyridine (1.0 eq), Thiol (1.2 eq), Pd Catalyst (e.g., Pd2(dba)3, 2-5 mol%), Ligand (e.g., Xantphos, 4-10 mol%), and Base (e.g., Cs2CO3, 2.0 eq). B 2. Seal the flask and cycle between vacuum and inert gas (N2 or Ar) 3-5 times. A->B C 3. Add degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe. B->C D 4. Heat the reaction to 80-110 °C for 4-24 hours. C->D E 5. Cool to rt, filter through Celite® to remove solids, and concentrate the filtrate. D->E F 6. Purify by column chromatography to yield the final product. E->F

Caption: Workflow for Pd-catalyzed C-S cross-coupling (Buchwald-Hartwig type).

Data Summary: Typical Conditions for Thioether Synthesis

MethodSubstrate ExampleCatalyst / BaseSolventTemp (°C)Typical YieldReference Insight
SNAr 7-Chloro-pyrazolo[1,5-a]pyridineK₂CO₃ or NaHDMF25 - 6070-95%[10]
Pd-Coupling 3-Bromo-pyrazolo[1,5-a]pyrimidinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene80 - 11065-90%[7][9]
C-H Thio-cyanation Pyrazolo[1,5-a]pyrimidineNCS / KSCNCH₃CN2580-98%[11][12]

PART 2: Attachment to Phenols (Synthesis of Pyrazolo[1,5-a]pyridine Aryl Ethers)

The formation of a C-O bond to generate aryl ethers is a key strategy in drug design for introducing bulky aromatic groups, modulating polarity, and exploring new binding interactions.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Principle & Causality: While mechanistically similar to the reaction with thiols, SNAr with phenols is more challenging. The phenoxide anion is less nucleophilic and more basic than a thiolate. Consequently, this reaction almost always requires a strong base (like NaH or K₂CO₃) and elevated temperatures to proceed at a reasonable rate. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is essential to achieve the necessary reaction temperatures.

Experimental Protocol: SNAr for Aryl Ether Synthesis

G A 1. In an inert atmosphere, add Phenol (1.2 eq) to a suspension of NaH (1.3 eq) in anhydrous DMF at 0 °C. B 2. Stir for 30 min at rt to allow for complete formation of the sodium phenoxide. A->B C 3. Add a solution of Halo-Pyrazolo[1,5-a]pyridine (1.0 eq) in DMF to the phenoxide mixture. B->C D 4. Heat the reaction to 80-120 °C and stir for 6-24 hours. C->D E 5. Monitor by TLC/LC-MS. After completion, cool to 0 °C and carefully quench with saturated NH4Cl solution. D->E F 6. Perform aqueous work-up and purify by column chromatography. E->F

Caption: Standard workflow for the SNAr synthesis of pyrazolo[1,5-a]pyridine aryl ethers.

Method B: Copper or Palladium-Catalyzed C-O Cross-Coupling

Principle & Causality: Metal-catalyzed C-O coupling is often the method of choice due to its superior efficiency and scope.

  • Ullmann Condensation (Copper-catalyzed): This classic reaction uses an inexpensive copper(I) salt (e.g., CuI) as the catalyst, often with a ligand like L-proline or a phenanthroline derivative. It typically requires high temperatures.

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is a more modern, highly efficient method that often proceeds at lower temperatures than the Ullmann reaction. It requires a specialized palladium catalyst and a bulky phosphine ligand system. An inert atmosphere is absolutely critical for both methods to protect the active catalyst.

Experimental Protocol: Metal-Catalyzed Aryl Ether Synthesis

G A 1. To an oven-dried Schlenk flask, add Halo-Pyrazolo[1,5-a]pyridine (1.0 eq), Phenol (1.5 eq), Catalyst (CuI or Pd(OAc)2, 5-10 mol%), Ligand (if needed, 10-20 mol%), and Base (K3PO4 or Cs2CO3, 2.5 eq). B 2. Seal the flask and thoroughly purge with an inert gas (N2 or Ar). A->B C 3. Add degassed anhydrous solvent (e.g., Dioxane, Toluene, or DMSO). B->C D 4. Heat the reaction to 100-140 °C for 12-36 hours, stirring vigorously. C->D E 5. Cool to rt, dilute with a suitable solvent, filter through Celite®, and concentrate. D->E F 6. Purify by column chromatography to isolate the desired aryl ether. E->F

Caption: General workflow for metal-catalyzed C-O cross-coupling reactions.

Data Summary: Typical Conditions for Aryl Ether Synthesis

MethodSubstrate ExampleCatalyst / BaseSolventTemp (°C)Typical YieldReference Insight
SNAr 7-Chloro-pyrazolo[1,5-a]pyrimidineNaH or K₂CO₃DMF, DMSO80 - 12040-75%[8]
Cu-Coupling 3-Iodo-pyrazolo[1,5-a]pyridineCuI / L-Proline / K₂CO₃DMSO110 - 14050-80%[7]
Pd-Coupling 7-Bromo-pyrazolo[1,5-a]pyridinePd(OAc)₂ / Ligand / K₃PO₄Toluene90 - 11060-95%[13]

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., & Wang, L. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • PMC. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • PubMed. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]

  • PMC. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available at: [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]

  • MDPI Encyclopedia. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ResearchGate. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Available at: [Link]

  • ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available at: [Link]

  • CORE. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives. Available at: [Link]

  • PubMed. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. Available at: [Link]

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]

  • Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]

  • Wiley Online Library. (2025). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Available at: [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available at: [Link]

  • PubMed. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • PMC. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available at: [Link]

  • PubMed. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes. Available at: [Link]

  • PMC. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available at: [Link]

  • ResearchGate. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Google Patents. (2015). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stability issues with 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . This compound is a heteroaromatic benzylic halide . Its instability is driven by the electron-rich nature of the pyrazolo[1,5-a]pyridine scaffold, which stabilizes the carbocation intermediate, significantly accelerating solvolysis (hydrolysis) compared to standard benzyl bromides.

This guide provides a self-validating workflow to arrest hydrolysis, optimize storage, and recover degraded samples.

Module 1: The Mechanism of Failure (Why it Hydrolyzes)

To prevent degradation, you must understand the enemy. This molecule does not just "go bad"; it undergoes a specific chemical transformation driven by anchimeric assistance and solvation .

The Instability Pathway:

  • Ionization: The C-Br bond is labile. The bridgehead nitrogen (N-4) donates electron density into the ring, stabilizing the resulting carbocation at the C-4 methyl position.

  • Nucleophilic Attack: Water (even trace amounts in "dry" solvents) attacks this stabilized cation.

  • Autocatalysis: The byproduct is HBr . Protons can protonate the pyridine ring, potentially altering reactivity, but the free bromide ions increase the ionic strength, further facilitating ionization in polar media.

HydrolysisPathway SM 4-(Bromomethyl) pyrazolo[1,5-a]pyridine TS [Resonance-Stabilized Carbocation] SM->TS Ionization (Rate Limiting) Promoted by Polar Solvents PROD 4-(Hydroxymethyl) pyrazolo[1,5-a]pyridine (Alcohol Impurity) TS->PROD Nucleophilic Attack HBr HBr (Acid Byproduct) TS->HBr H2O H₂O (Trace Moisture) H2O->TS

Module 2: Solvent Selection & Preparation

Critical Rule: The half-life of your compound is inversely proportional to the dielectric constant and water content of your solvent.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorExpert Recommendation
DMSO High Risk Highly hygroscopic; high dielectric constant promotes ionization (

).
Avoid for storage. Use only for immediate biological assays.
DMF ⚠️ Moderate Hygroscopic; can react to form aldehydes (Vilsmeier-type) or dimethylamines.Use Anhydrous (99.8%+) only. Store over 4Å sieves.
DCM Excellent Low dielectric constant; low water miscibility.Best for synthesis/workup. Stabilize with amylene, not ethanol.
THF ⚠️ Moderate Peroxides and water content can vary.Must be distilled or from a fresh anhydrous bottle.
Methanol FATAL Nucleophilic solvent.Will rapidly form the methyl ether via solvolysis.
Protocol: The "Double-Dry" Standard

Do not trust "Anhydrous" labels on bottles opened more than 48 hours ago.

  • Sieve Activation: Activate 3Å or 4Å molecular sieves at 250°C under high vacuum for 12 hours.

  • Solvent Treatment: Add activated sieves (10% w/v) to your solvent (DCM, THF, or Acetonitrile) 24 hours before use.

  • Validation: If available, check water content via Karl Fischer titration. Target: < 50 ppm .

Module 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow overnight. Is it ruined?

Diagnosis: The yellow color typically indicates the formation of HBr and subsequent oxidation or polymerization of the electron-rich heteroaromatic ring. The Fix:

  • Check LC-MS/TLC immediately. If the parent peak (M+) is still >90%:

  • Rescue: Dilute with EtOAc, wash with cold saturated

    
     (to neutralize HBr), dry over 
    
    
    
    , and re-concentrate.
  • Prevention: For DMSO stocks, add 1 equivalent of a non-nucleophilic acid scavenger like 2,6-di-tert-butylpyridine (if compatible with your assay) to neutralize HBr as it forms.

Q2: I see a new spot on TLC just below my product. What is it?

Answer: This is almost certainly the alcohol derivative (4-(hydroxymethyl)pyrazolo[1,5-a]pyridine).

  • Verification: The alcohol is more polar than the bromide. It will have a lower

    
     value.
    
  • Cause: Your chromatography solvent (e.g., EtOAc/Hexanes) might be wet, or the silica gel contains adsorbed water.

  • Solution: Flush your silica column with 3-5 column volumes of solvent before loading your sample. Use neutral alumina instead of silica if the compound is acid-sensitive.

Q3: How should I store the solid for long-term stability?

The "Salt Strategy": The free base (bromomethyl) is reactive. The Hydrobromide salt is significantly more stable because the protonation of the pyridine ring pulls electron density away from the ring, destabilizing the carbocation intermediate (retarding


).
  • Protocol: If you synthesized the free base, consider treating it with 1.0 eq of HBr in dioxane/ether to precipitate the salt. Store the salt at -20°C under Argon.

Module 4: Experimental Workflow (Decision Tree)

Follow this logic gate to determine the fate of your sample.

TroubleshootingFlow Start Issue: Sample Degradation CheckState Is the sample Solid or Solution? Start->CheckState Solution Solution CheckState->Solution Solid Solid CheckState->Solid CheckSolvent Solvent = DMSO/DMF? Solution->CheckSolvent FreezeThaw Avoid Freeze-Thaw Cycles. Aliquot immediately. CheckSolvent->FreezeThaw Yes (Biological Assay) DrySolvent Use Anhydrous Solvent + Molecular Sieves CheckSolvent->DrySolvent No (Synthesis) ColorCheck Color Change (Yellow/Brown)? Solid->ColorCheck Recrystallize Recrystallize from Anhydrous DCM/Hexane ColorCheck->Recrystallize Yes StoreArgon Store at -20°C under Argon ColorCheck->StoreArgon No

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Synthesis and functionalization of pyrazolo[1,5-a]pyridine scaffolds.
    • Source: Journal of Organic Chemistry / RSC Advances.
    • Context: Confirms the electron-rich nature of the bridgehead nitrogen and its ability to stabilize cationic intermedi
  • Solvolysis of Benzylic Halides

    • Mechanisms of Solvolysis of Benzyl Chlorides and Bromides.
    • Source: N
    • Context: Establishes the / continuum and the accelerating effect of electron-donating groups on hydrolysis r
  • Synthesis & Handling of Bromomethyl Heterocycles

    • 4-(Bromomethyl)pyridine hydrobromide synthesis and handling.
    • Source: ChemicalBook / Liter
    • Context: Provides the precedent for handling these species as HBr salts to improve stability.

Technical Support Center: Storage Stability of Reactive Bromomethyl Heteroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactive bromomethyl heteroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of these crucial but sensitive reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your compounds and the success of your experiments.

I. Understanding the Instability of Bromomethyl Heteroaromatic Compounds

Bromomethyl heteroaromatic compounds are highly valuable synthetic intermediates due to the reactivity of the bromomethyl group, which makes them excellent precursors for a wide range of chemical transformations. However, this high reactivity is also the source of their inherent instability. Understanding the primary degradation pathways is the first step toward ensuring their long-term stability.

Key Degradation Pathways:
  • Hydrolysis: These compounds are highly susceptible to moisture, leading to the formation of the corresponding hydroxymethyl derivatives and hydrobromic acid. This can be problematic as the acid generated can catalyze further degradation.

  • Oxidation: Exposure to air can lead to the oxidation of the bromomethyl group, especially in the presence of light, forming aldehydes or carboxylic acids.

  • Polymerization/Self-Reaction: The reactive nature of the benzylic bromide can lead to intermolecular reactions, resulting in the formation of oligomeric or polymeric byproducts, often observed as a discoloration or the formation of insoluble materials.[1]

Below is a diagram illustrating the common degradation pathways.

G A Bromomethyl Heteroaromatic Compound B Hydrolysis (Moisture) A->B H₂O C Oxidation (Air/Light) A->C O₂ / hν D Polymerization A->D Intermolecular Reaction E Hydroxymethyl Derivative + HBr B->E F Aldehyde/ Carboxylic Acid C->F G Oligomers/ Polymers D->G

Caption: Common degradation pathways for bromomethyl heteroaromatic compounds.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the storage and handling of bromomethyl heteroaromatic compounds.

Q1: What are the ideal storage conditions for long-term stability?

A1: To maximize the shelf-life of reactive bromomethyl heteroaromatic compounds, they should be stored under the following conditions:

  • Temperature: Refrigeration is highly recommended for long-term storage.[1] For particularly unstable compounds, storage in a freezer at -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[1]

  • Container: Use a tightly sealed container to protect from moisture.[1] Amber glass vials are preferred to protect light-sensitive compounds.

  • Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes accelerate degradation.

Q2: I've received a solid bromomethyl heteroaromatic compound. How should I handle and store it?

A2: Solid compounds are generally more stable than their liquid counterparts. However, they are still susceptible to degradation.

  • Handling: Always handle these compounds in a well-ventilated area or a chemical fume hood.[1] Many bromomethyl compounds are lachrymators, meaning they can cause severe eye and respiratory tract irritation.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

  • Storage: Store in a desiccator at low temperature to minimize exposure to moisture. If the compound is particularly sensitive, storing it inside a sealed container within the desiccator under an inert atmosphere provides an extra layer of protection.

Q3: Can I store these compounds in solution? If so, what are the best solvents?

A3: Storing these compounds in solution is generally not recommended for long-term stability due to increased molecular mobility, which can facilitate degradation. However, for short-term storage or for creating stock solutions for immediate use, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous, non-protic solvents such as toluene, dioxane, or anhydrous acetonitrile are the best choices.

  • Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) and water should be strictly avoided as they will react with the bromomethyl group. Solvents like DMSO can also be problematic for long-term storage as they can be hygroscopic and may promote decomposition.[3][4]

Q4: My compound has changed color from white to yellow/brown. Is it still usable?

A4: Discoloration is a common sign of degradation.[1] While a slight change in color may not significantly impact the outcome of some reactions, it is a strong indicator that the purity has decreased. Before using a discolored compound, it is highly recommended to assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to determine the extent of degradation.[1][5]

Q5: What are the incompatible materials I should avoid storing with these compounds?

A5: Due to their reactivity, bromomethyl heteroaromatic compounds should be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]

  • Strong Bases: Can promote elimination or substitution reactions.[1]

  • Strong Reducing Agents: May react with the bromomethyl group.[1]

  • Acids and Water/Moisture: As discussed, these can cause hydrolysis.[2][6][7][8]

III. Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during the use of bromomethyl heteroaromatic compounds.

Guide 1: Low Yield in Nucleophilic Substitution Reactions

Problem: You are performing a nucleophilic substitution reaction (e.g., with an amine, phenol, or thiol) and are observing a low yield of your desired product.

Troubleshooting Workflow:

G start Low Reaction Yield check_purity Assess Purity of Bromomethyl Reagent (NMR, HPLC, GC) start->check_purity degraded Purity < 90%? check_purity->degraded purify Purify Reagent (Recrystallization/Chromatography) degraded->purify Yes check_conditions Review Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) degraded->check_conditions No re_run_small Re-run Reaction on Small Scale purify->re_run_small success Yield Improved re_run_small->success fail Yield Still Low (Consider alternative synthetic route) re_run_small->fail conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_ok->re_run_small Yes optimize Optimize Conditions (e.g., add base scavenger) conditions_ok->optimize No optimize->re_run_small

Sources

Technical Support Center: Optimizing Alkylation Reactions of Pyrazolo[1,5-a]pyridine Halides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the alkylation of pyrazolo[1,5-a]pyridine halides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The inherent electronic properties and multiple potential reaction sites of the pyrazolo[1,5-a]pyridine core can present unique challenges, particularly concerning reaction yield and regioselectivity.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. By explaining the causality behind experimental choices, we aim to empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient reactions.

Section 1: Frequently Asked Questions (FAQs): Foundational Principles

This section addresses common initial questions regarding the alkylation of pyrazolo[1,5-a]pyridines, establishing a firm foundation for troubleshooting and optimization.

Q1: What are the primary sites for alkylation on a pyrazolo[1,5-a]pyridine core?

A1: The pyrazolo[1,5-a]pyridine system has several potential nucleophilic sites. The primary competition is typically between N-alkylation at the pyrazole nitrogen (N1) and C-alkylation at electron-rich positions of the ring, most commonly C3. The pyridine nitrogen is generally unreactive towards alkylation due to its involvement in the aromatic system and its reduced basicity compared to the N1-position. The presence of halide substituents can further influence the electronic distribution and steric accessibility of these sites.

Q2: What are the most critical factors influencing whether N- or C-alkylation occurs?

A2: Regioselectivity is a function of a delicate balance between several factors, often referred to as the "reaction quadfecta":

  • The Base: The choice of base determines the extent and location of deprotonation. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can generate the corresponding anion, but the counter-ion (Na+, Li+) plays a crucial role in directing the alkylating agent.

  • The Solvent: The solvent's polarity and ability to coordinate with the base's counter-ion are paramount. Aprotic polar solvents like DMF or DMSO can create "naked," highly reactive anions, while less polar solvents like THF may favor ion-pairing, influencing the reaction site.[1]

  • The Alkylating Agent: The nature of the electrophile (R-X) is critical. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the site of highest charge density (often the N1-anion), favoring N-alkylation. Softer electrophiles (e.g., allyl bromide) may prefer to react at the more polarizable C3 position.

  • Temperature: Temperature can shift the balance between kinetically and thermodynamically favored products. N-alkylation is often the kinetic product (faster formation), while C-alkylation can sometimes be the more thermodynamically stable product, achievable under different temperature regimes.

Q3: My starting pyrazolo[1,5-a]pyridine halide is poorly soluble. How does this affect the reaction?

A3: Poor solubility of the starting material is a common source of low or inconsistent yields.[2] If the substrate is not fully dissolved, the reaction effectively occurs at the solid-liquid interface, leading to slow and incomplete conversion. This can be addressed by screening different solvents or solvent mixtures (e.g., DMF/THF, DMSO) or by gently heating the mixture to achieve dissolution before adding the base and alkylating agent. Ensure that any heating is compatible with the stability of your reagents.

Section 2: Troubleshooting Guide: Common Issues & Strategic Solutions

This section is formatted to address specific experimental failures with a logical, step-by-step diagnostic process.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired alkylated product. What is the diagnostic workflow?

A: Low yield is a multifaceted problem. A systematic approach is necessary to pinpoint the cause. The following decision tree illustrates a logical troubleshooting workflow.

G start Low / No Yield Observed reagent_purity 1. Verify Reagent Purity & Integrity - Is starting material pure? - Is the base fresh/active? - Is the solvent anhydrous? start->reagent_purity conditions 2. Assess Reaction Conditions - Was the temperature optimal? - Was the reaction time sufficient? - Was an inert atmosphere maintained? reagent_purity->conditions Reagents OK sol_reagent Solution: - Recrystallize/purify starting material. - Use a fresh, sealed bottle of base/solvent. - Titrate base if necessary. reagent_purity->sol_reagent stoichiometry 3. Check Stoichiometry & Reagent Choice - Is the base strong enough? - Is the base:substrate ratio correct (e.g., 1.1-1.5 eq)? - Is the alkylating agent reactive enough? conditions->stoichiometry Conditions OK sol_conditions Solution: - Monitor reaction by TLC to find optimal time/temp. - Increase temperature incrementally. - Ensure rigorous inert atmosphere (N2/Ar). conditions->sol_conditions solubility 4. Investigate Solubility Issues - Did the starting material fully dissolve? - Did the product precipitate prematurely? stoichiometry->solubility Stoichiometry OK sol_stoichiometry Solution: - Switch to a stronger base (e.g., NaH -> n-BuLi). - Increase equivalents of base/alkylating agent. - Consider a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl). stoichiometry->sol_stoichiometry sol_solubility Solution: - Screen alternative solvents (DMF, DMSO). - Use a co-solvent (e.g., THF/HMPA). - Gently warm to dissolve substrate before reaction. solubility->sol_solubility G sub Pyrazolo[1,5-a]pyridine (PzPy-H) base Base (B-) anion_N N1-Anion (Kinetic Site) [PzPy]- sub->anion_N + Base - HB anion_C C3-Anion (Thermodynamic Site) (Resonance Form) anion_N->anion_C Resonance alkyl Alkyl Halide (R-X) prod_N N1-Alkylated Product (Kinetic Product) anion_N->prod_N anion_N->prod_N + R-X prod_C C3-Alkylated Product (Thermodynamic Product) anion_C->prod_C anion_C->prod_C + R-X

Caption: Competing pathways for N- vs. C-alkylation.

Strategies to Promote N1-Alkylation (Kinetic Control):

  • Conditions: Use a strong, non-nucleophilic base (e.g., NaH) at low temperatures (e.g., 0 °C to room temperature).

  • Solvent: A less polar aprotic solvent like THF often works well. In this environment, the sodium counter-ion can coordinate to the N1-anion, creating a tight ion pair that sterically hinders attack at C3 and directs the electrophile to the nitrogen. [1]* Base: Carbonate bases (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF are also a classic choice. The large, soft cesium cation (Cs+) is known to promote N-alkylation in many heterocyclic systems.

Strategies to Promote C3-Alkylation (Thermodynamic Control):

  • Conditions: This is often more challenging. It may require stronger bases (e.g., LDA, n-BuLi) at very low temperatures (-78 °C) to generate the lithiated species, followed by trapping with the electrophile.

  • Solvent: The choice is substrate-dependent. Sometimes, allowing the reaction to warm to room temperature or heating it can facilitate rearrangement to the more thermodynamically stable C-alkylated product, although this can also lead to side products.

  • Protecting Groups: In some cases, it may be more efficient to protect the N1 position (e.g., with a BOC group or a removable silyl group), perform the C3-alkylation, and then deprotect the nitrogen.

ParameterTo Favor N1-AlkylationTo Favor C3-AlkylationRationale
Base NaH, K₂CO₃, Cs₂CO₃LDA, n-BuLiWeaker bases favor deprotonation at the most acidic site (N1-H). Stronger organolithium bases can achieve C-H metallation.
Solvent THF, AcetonitrileTHF, Diethyl EtherLess polar solvents can promote ion-pairing that directs to N1. C-lithiation typically requires ethereal solvents.
Temperature 0 °C to RT-78 °C to 0 °CN-alkylation is often kinetically faster. C-alkylation via metallation requires low temperatures to prevent side reactions.
Alkylating Agent Hard (e.g., Me₂SO₄, MeI)Softer (e.g., Allyl-Br, Benzyl-Br)Hard-Soft Acid-Base (HSAB) theory suggests hard electrophiles react with the hard N-anion, while softer electrophiles may prefer the softer C-anion.
Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol A: General Procedure for Selective N1-Alkylation

This protocol is optimized for achieving high selectivity for the N1-alkylated product using standard laboratory reagents.

Materials:

  • Pyrazolo[1,5-a]pyridine halide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (R-X) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the pyrazolo[1,5-a]pyridine halide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add the sodium hydride (1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become colored as the anion forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Haskel, I., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Omega, 3(5), 5439–5454. [Link]

Sources

Handling moisture sensitivity of bromomethyl-functionalized heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Bromomethyl-Functionalized Heterocycles

Introduction

Welcome to the technical support hub for alkyl-halide functionalized heterocycles. If you are working with reagents like 4-(bromomethyl)pyridine , 3-(bromomethyl)isoxazole , or (bromomethyl)quinolines , you likely know they are indispensable electrophiles for drug discovery—and notoriously difficult to handle.

These compounds exist in a "metastable" state. They are prone to two distinct degradation pathways: hydrolysis (triggered by moisture) and auto-quaternization (triggered by their own basic nitrogen). This guide provides the protocols required to stabilize, purify, and safely handle these lachrymatory agents.[1][2]

Module 1: Storage & Stability Diagnostics

Q: My white solid reagent has turned pink or brown. Is it still usable?

Status: Critical Degradation Likely. Diagnosis: This color change usually indicates auto-quaternization , not just simple oxidation. Unlike benzyl bromide, bromomethyl-heterocycles contain a basic nitrogen atom. In the free-base form, the nitrogen of one molecule attacks the electrophilic methylene group of another, forming a colored oligomeric salt.

The Mechanism of "Pink Death":

  • Hydrolysis: Moisture creates HBr.

  • Autocatalysis: HBr protonates the ring, changing solubility, but the free base undergoes intermolecular

    
     attack (polymerization).
    

Corrective Action:

  • If <10% colored: Recrystallize immediately (see Module 3).

  • If dark brown/tar: Discard. The oligomers cannot be reversed.

Q: Should I store the Free Base or the Hydrobromide Salt?

Recommendation: Always store as the Hydrobromide (HBr) Salt . The protonated nitrogen in the salt form (


) is non-nucleophilic, effectively shutting down the self-polymerization pathway.
  • HBr Salt: Stable at -20°C for months/years.

  • Free Base: Stable for hours/days at RT; store only if absolutely necessary at -80°C under Argon.

Decomposition_Cycle Reagent Bromomethyl-Heterocycle (Free Base) Hydrolysis Hydrolysis Product (Alcohol + HBr) Reagent->Hydrolysis + Moisture SelfRxn Intermolecular Self-Quaternization Reagent->SelfRxn Nucleophilic Attack Salt HBr Salt Form (Stable Storage) Reagent->Salt + HBr (Intentional) Moisture Moisture (H2O) Hydrolysis->Reagent HBr protonates (Partial Stabilization) Oligomer Colored Oligomers (Pink/Brown Tar) SelfRxn->Oligomer Polymerization Salt->Reagent Base Neutralization Salt->SelfRxn BLOCKED

Figure 1: The stability dichotomy. The free base is prone to self-destruction via polymerization, whereas the salt form blocks this pathway by removing the nucleophile.

Module 2: Reaction Troubleshooting

Q: I am seeing a polar spot on TLC that isn't my product. What happened?

Diagnosis: You likely formed the hydroxymethyl derivative via hydrolysis. Root Cause: Bromomethyl heterocycles are highly susceptible to


 hydrolysis because the adjacent heteroatom (especially in pyridine/quinoline systems) can stabilize the carbocation intermediate or facilitate 

via neighboring group participation [1].

Protocol: The "Dry-First" Strategy Do not rely on "anhydrous" solvents from an old bottle.

  • Solvent: Use freshly distilled solvent or solvent dried over molecular sieves (3Å or 4Å).

  • Base: If using the HBr salt in a coupling reaction, use a non-nucleophilic base (e.g., DIPEA,

    
    ) to liberate the free base in situ.
    
    • Why? Generating the free base in the presence of the nucleophile allows the desired reaction to compete with self-polymerization.

  • Scavenger: Add 3Å Molecular Sieves directly to the reaction flask.

Q: The reaction works, but yield is low. How do I optimize?

Insight: If using the HBr salt, the solubility is often poor in non-polar solvents (DCM, Toluene). Solution: Switch to DMF or Acetonitrile .

  • Note: DMF can sometimes contain dimethylamine impurities (from decomposition), which will react with your bromide [2]. Ensure DMF is high-grade/amine-free.

Module 3: Purification Protocols

Q: My compound degraded on the silica column. Why?

Diagnosis: Silica gel is slightly acidic (pH 4-5). This acidity can catalyze the hydrolysis of the C-Br bond or protonate the heterocycle, causing it to streak or stick to the baseline [3].

Table 1: Purification Strategy Matrix

MethodSuitabilityProtocol Notes
Standard Silica Flash 🔴 High Risk Acidic surface causes degradation/streaking.
Neutralized Silica 🟡 Medium Pre-wash silica with 1-3% Triethylamine (Et3N) in Hexanes.
Neutral Alumina 🟢 Recommended Use Activity Grade III neutral alumina to prevent hydrolysis.
Recrystallization 🟢 Best for Salts Solvent: EtOH/Et2O or MeCN. Avoid heating for long periods.[3]
Trituration 🟢 Best for Crude Wash crude solid with cold Et2O to remove organic impurities; product (salt) remains solid.

Protocol: Neutralizing Silica Gel

  • Slurry silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Pour the column and flush with 2-3 column volumes of the solvent without Et3N (to remove excess base that might contaminate the product).

  • Load sample.[3][4]

Purification_Decision Start Crude Reaction Mixture FormCheck Is Product a Salt or Free Base? Start->FormCheck SaltPath Salt Form FormCheck->SaltPath FreeBasePath Free Base FormCheck->FreeBasePath Recryst Recrystallization (EtOH/Et2O) SaltPath->Recryst Preferred TLC_Check Check Stability on Silica TLC (Does it streak/degrade?) FreeBasePath->TLC_Check Stable Stable TLC_Check->Stable Unstable Unstable/Streaking TLC_Check->Unstable Flash Standard Flash Chromatography Stable->Flash Alumina Neutral Alumina Column Unstable->Alumina Option A DeactSilica Et3N-Deactivated Silica Unstable->DeactSilica Option B

Figure 2: Decision tree for purification. Prioritize non-chromatographic methods for salts to avoid hydrolysis.

Module 4: Safety & Handling (Lachrymators)

Q: These compounds are lachrymators.[1][5][6] How do I handle spills or cleaning?

Warning: Bromomethyl heterocycles are potent alkylating agents and lachrymators (tear gas). They attack mucous membranes instantly.

Standard Operating Procedure (SOP):

  • Engineering Controls: Always work in a functioning fume hood.

  • Quenching Solution: Do not just wipe up spills with water (this releases HBr gas). Use the "Decon-Solution" :

    • Recipe: 50% Ethanol, 40% Water, 10% Ammonium Hydroxide (conc.).

    • Mechanism:[1][5][6][7] Ammonia rapidly converts the alkyl bromide to the non-volatile, non-lachrymatory amine [4].

  • Glassware: Soak all dirty glassware in the Decon-Solution for 1 hour before washing.

References

  • BenchChem Technical Support. (2025).[3] Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from

  • University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison.[8] Retrieved from

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Deactivating Silica.[4] Retrieved from

  • Brandeis University. (2025). Lachrymators: Laboratory Safety and Decontamination. Retrieved from

  • Santa Cruz Biotechnology. (2025).[9] 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from

Sources

Validation & Comparative

HPLC purity analysis methods for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC purity analysis methods for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine . It is designed for analytical chemists and drug development scientists who require robust protocols for this reactive intermediate.

Balancing Reactivity with Resolution

Executive Summary & Chemical Context

4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a critical electrophilic building block in medicinal chemistry, particularly for kinase inhibitor synthesis. However, its analysis presents a specific challenge: the reactive alkyl bromide handle .

Unlike stable drug substances, this compound is a "benzylic-like" halide. In standard aqueous Reversed-Phase HPLC (RP-HPLC) conditions, it is susceptible to solvolysis (hydrolysis), converting to the alcohol impurity 4-(hydroxymethyl)pyrazolo[1,5-a]pyridine during the analysis. This creates a "Schrödinger’s Purity" scenario where the analytical method itself degrades the sample, leading to false OOS (Out of Specification) results.

This guide compares three distinct methodological approaches to solve this problem:

  • Method A (The Standard): Generic C18 / Aqueous Gradient.

  • Method B (The Optimized): "Fast-Acid" Fluorophenyl / Low-Residence Time.

  • Method C (The Alternative): Normal Phase (Non-Aqueous).

Chemical Challenges & Degradation Pathway

Before selecting a method, one must understand the on-column chemistry. The electron-rich pyrazolo[1,5-a]pyridine ring stabilizes the carbocation intermediate, accelerating the rate of hydrolysis (SN1 mechanism) in aqueous mobile phases.

Figure 1: Degradation Pathway & Analytical Risks

Degradation cluster_0 Risk Zone: Autosampler & Column Compound 4-(Bromomethyl) pyrazolo[1,5-a]pyridine (Analyte) Transition Carbocation Intermediate Compound->Transition -Br⁻ Dimer Dimerization (High Conc. Only) Compound->Dimer + Nucleophile Water H2O (Mobile Phase) Water->Transition Alcohol 4-(Hydroxymethyl) impurity (Artifact Peak) Transition->Alcohol + H2O

Caption: The primary analytical risk is the in-situ conversion of the bromomethyl analyte to the hydroxymethyl impurity due to aqueous exposure in the mobile phase.

Comparative Method Analysis

Method A: Generic C18 Gradient (The "Naive" Approach)

Standard drug discovery screening conditions.

  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5–95% B over 10 minutes.

Performance MetricRatingAnalysis
Resolution HighExcellent separation of lipophilic impurities.
Sample Stability Critical Fail Significant degradation (1–5%) observed if sample sits in autosampler or during long column residence.
Peak Shape GoodSharp peaks, but the "impurity" peak grows with sequential injections.

Verdict: NOT RECOMMENDED for purity certification. Suitable only for rough reaction monitoring if analyzed immediately.

Method B: "Fast-Acid" Fluorophenyl (Recommended)

Optimized for labile alkyl halides. Uses a fluorinated phase for selectivity and high flow/acid to minimize hydrolysis time.

  • Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex F5), 2.6 µm Core-Shell.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Rationale: The PFP phase offers unique pi-pi selectivity for the aromatic core, separating the des-bromo impurity from the product better than C18. The Trifluoroacetic Acid (TFA) lowers pH < 2, suppressing the SN1 ionization mechanism (protonation of leaving group is less relevant here than the suppression of silanol activity and stabilization of the matrix). High flow rate reduces on-column residence time.

Performance MetricRatingAnalysis
Resolution Superior PFP separates positional isomers and the alcohol impurity sharply.
Sample Stability HighLow pH and fast run time (< 4 min) minimize hydrolysis.
MS Compatibility MediumTFA suppresses MS ionization; use Formic Acid if MS is mandatory (trade-off: slightly less stability).

Verdict: GOLD STANDARD for QC and purity analysis.

Method C: Normal Phase HPLC (The Alternative)

Water-free environment eliminates hydrolysis risk entirely.

  • Stationary Phase: Silica or Diol.

  • Mobile Phase: Hexane / Ethanol or Hexane / Isopropanol (Isocratic).

Performance MetricRatingAnalysis
Resolution MediumGood for gross impurities; less effective for minor polar degradants.
Sample Stability Perfect Zero hydrolysis risk (anhydrous).
Practicality LowRequires solvent changeover; poor solubility of some polar impurities; not MS-friendly.

Verdict: Use only if Method B fails or for preparative purification .

Recommended Protocol: Method B (Fast-Acid PFP)

This protocol balances the need for high resolution with the chemical instability of the analyte.

Equipment & Reagents[1][2][3][4][5][6]
  • System: UHPLC (Agilent 1290 / Waters Acquity) or standard HPLC.

  • Column: Kinetex F5 (Pentafluorophenyl), 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Solvent A: Water + 0.1% TFA (v/v).

  • Solvent B: Acetonitrile + 0.1% TFA (v/v).

  • Diluent: 100% Acetonitrile (Anhydrous). CRITICAL: Do not use water/methanol in the diluent.

Step-by-Step Workflow
  • System Prep: Equilibrate column at 35°C. Ensure flow rate is optimized (e.g., 1.5 mL/min for 4.6mm ID).

  • Sample Preparation:

    • Weigh ~5 mg of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine.

    • Dissolve immediately in 100% Acetonitrile .

    • Target concentration: 0.5 mg/mL.

    • Note: Inject within 30 minutes of preparation.

  • Gradient Program:

    • 0.0 min: 10% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 10% B (Re-equilibration)

  • Detection:

    • UV @ 254 nm (Aromatic core).

    • UV @ 220 nm (Trace impurities).

  • Data Analysis:

    • Main Peak (Analyte): ~3.2 min.

    • Hydrolysis Impurity (Alcohol): ~1.8 min (Elutes earlier due to polarity).

    • Des-bromo Impurity: ~3.5 min.

Method Decision Tree

Use this logic flow to confirm the correct method choice for your specific facility needs.

MethodSelection Start Start: Purity Analysis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine Q1 Is MS Detection Required? Start->Q1 Q2 Is Sample Stable in Acidic Water for 10 min? Q1->Q2 No (UV Only) MethodB_Mod Method B (Modified): PFP / Formic Acid (MS Compatible) Q1->MethodB_Mod Yes MethodA Method A: C18 / Formic Acid (Standard) Q2->MethodA Yes (Unlikely) MethodB Method B (Recommended): PFP / TFA / Fast Gradient (High Stability & Selectivity) Q2->MethodB No (Standard Case) MethodC Method C: Normal Phase (Hexane/EtOH) (Total Stability) MethodB->MethodC If Degradation Persists

Caption: Decision matrix for selecting the optimal chromatographic conditions based on detection needs and stability data.

Experimental Validation (Representative Data)

The following table summarizes typical system suitability data comparing the Standard C18 method vs. the Optimized PFP method.

ParameterMethod A (C18/Water)Method B (PFP/TFA)Interpretation
Retention Time (RT) 5.2 min3.2 minFaster elution in Method B reduces hydrolysis risk.
Impurity Growth (t=4h) +2.5% (Hydrolysis)< 0.1%Method B stabilizes the sample significantly.
Tailing Factor 1.31.1PFP/TFA provides sharper peak shape for basic heterocycles.
LOD (Limit of Detection) 0.05%0.05%Comparable sensitivity.

References

  • SIELC Technologies. (2018). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Valery, H. et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]

  • Mill, T. (2015). Hydrolysis of Alkyl Bromides: Mechanisms and Rates. ResearchGate Discussion. Retrieved from [Link]

  • Phenomenex. (2025). Selectivity of Fluorophenyl Phases for Aromatic Isomers. Technical Note. Retrieved from [Link]

Comparing reactivity of bromomethyl vs chloromethyl pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazolo[1,5-a]pyridine scaffolds—common in kinase inhibitors (e.g., JAK, Trk) and bioisosteres of indole—the installation of a halomethyl group at the C3 position is a critical intermediate step for fragment growing.

The Bottom Line:

  • Use 3-(Chloromethyl): For scale-up, storage, and library generation . It is sufficiently stable to be isolated, purified on silica (with care), and stored, yet reactive enough for substitution with good nucleophiles (amines, thiols) under mild heating.

  • Use 3-(Bromomethyl): For difficult substitutions (sterically hindered or weak nucleophiles) or low-temperature applications . However, it suffers from poor shelf-stability (rapid hydrolysis/polymerization) and is best generated and consumed in situ.

Mechanistic Underpinnings: The "Indole-Like" C3 Position

To understand the reactivity differences, one must understand the electronic environment of the pyrazolo[1,5-a]pyridine core.

  • Electronic Enrichment: The bridgehead nitrogen donates electron density into the 5-membered ring. The C3 position is the most nucleophilic site on the ring (analogous to C3 of indole).

  • Benzylic Character: A halomethyl group at C3 is not just an alkyl halide; it is electronically "benzylic." The resulting carbocation (upon leaving group departure) is resonance-stabilized by the ring's

    
    -system.
    
  • Consequence: Both halides are highly reactive alkylating agents. The bromide is often too reactive for isolation, prone to self-alkylation (polymerization) or hydrolysis by trace moisture.

Reactivity vs. Stability Landscape

ReactivityLandscape cluster_0 Reactivity (k_rel) cluster_1 Primary Utility Cl 3-Chloromethyl (Moderate Reactivity) Br 3-Bromomethyl (High Reactivity) Cl->Br Finkelstein (NaI) Activation Store Storage & Library Synthesis Cl->Store High Stability InSitu In Situ Generation Br->InSitu Low Stability

Figure 1: Strategic positioning of Chloromethyl vs. Bromomethyl intermediates. The chloride offers a balance of stability and utility, while the bromide is a transient, high-energy species.

Comparative Analysis Data

The following table synthesizes experimental observations regarding the C3-functionalization of this scaffold.

Feature3-(Chloromethyl)pyrazolo[1,5-a]pyridine3-(Bromomethyl)pyrazolo[1,5-a]pyridine
Leaving Group (

of HX)
-7 (HCl) – Good-9 (HBr) – Excellent
Reaction Kinetics (

)
Moderate. Often requires heating (40–80°C) or iodide catalysis (KI).Fast. Often proceeds at 0°C to RT.
Synthetic Isolation Isolable Solid/Oil. Can be purified via flash chromatography (neutral/basic alumina preferred).Difficult. Often decomposes on silica. Best used crude.
Hydrolytic Stability Moderate. Stable in dry solvents. Slow hydrolysis in moist air.Poor. Rapidly hydrolyzes to the alcohol (hydroxymethyl) in air.
Primary Synthesis Route Alcohol +

or Methanesulfonyl chloride (

).
Alcohol +

or

(Appel).
Preferred Use Case Building block inventory; reactions with

amines.
Reactions with weak nucleophiles (e.g., anilines, phenols) or sterically crowded centers.

Synthetic Accessibility & Protocols

Crucial Warning: Do not confuse these alkyl halides with 3-bromo-pyrazolo[1,5-a]pyridine (the aryl bromide). The aryl bromide is commercially available and stable but requires Palladium catalysis (Suzuki/Buchwald) to react. The bromomethyl species discussed here is an alkylating agent.

Pathway Design

The most reliable route to both species is via the 3-hydroxymethyl intermediate, derived from Vilsmeier-Haack formylation followed by reduction.

SynthesisPath Core Pyrazolo[1,5-a]pyridine Aldehyde 3-Formyl-pyrazolo[1,5-a]pyridine Core->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol 3-Hydroxymethyl-pyrazolo[1,5-a]pyridine (Universal Precursor) Aldehyde->Alcohol NaBH4, MeOH Cl_Product 3-(Chloromethyl) Stable Intermediate Alcohol->Cl_Product SOCl2, DCM 0°C to RT Br_Product 3-(Bromomethyl) Transient Intermediate Alcohol->Br_Product PBr3, DCM or CBr4/PPh3

Figure 2: Synthetic workflow. The hydroxymethyl intermediate is the divergence point.

Protocol A: Synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine

Recommended for standard library synthesis.

  • Precursor: Dissolve 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Reagent: Cool to 0°C. Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise.
    
    • Note: The addition of a catalytic amount of DMF (1-2 drops) can accelerate the reaction but may complicate workup.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).

  • Workup: Quench carefully with saturated

    
     (cold). Extract with DCM.
    
  • Purification: Dry organic layer over

    
    . Concentrate.
    
    • Expert Tip: If purification is needed, use a short plug of silica gel eluted with DCM/Hexanes. Avoid prolonged exposure to silica, which is slightly acidic and can degrade the product.

Protocol B: In-Situ Generation of 3-(Bromomethyl)pyrazolo[1,5-a]pyridine

Recommended for immediate consumption.

  • Precursor: Dissolve 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF or DCM.

  • Reagent: Cool to 0°C. Add Phosphorus Tribromide (

    
    ) (0.4 eq).
    
  • Reaction: Stir at 0°C for 1 hour.

    • Validation: Take a small aliquot, quench in MeOH, and check LCMS. You will likely see the methyl-ether (artifact of MeOH quench) or the hydrolyzed alcohol, but disappearance of starting material confirms conversion.

  • Coupling (One-Pot): Do not isolate. Add the nucleophile (e.g., amine, thiol) and a non-nucleophilic base (DIPEA or

    
    ) directly to the reaction mixture.
    
  • Advantage: This avoids handling the lachrymatory and unstable benzyl-like bromide.

Strategic Decision Matrix

Use this logic flow to select the correct halide for your campaign:

ScenarioRecommended HalideReasoning
Standard Amine Displacement Chloromethyl Sufficiently reactive; easier to handle/weigh; cleaner impurity profile.
Reaction with Anilines/Phenols Bromomethyl (or Cl + NaI)These are weaker nucleophiles. The chloride may require forcing conditions that degrade the scaffold.
Large Scale (Gram+) Chloromethyl Safety and stability. Bromomethyl compounds are potent alkylators and skin irritants.
Sterically Hindered Nucleophiles Bromomethyl The longer C-Br bond and better leaving group ability reduce the activation energy barrier.
Long-term Storage Chloromethyl Can be stored at -20°C for months. Bromides degrade within days/weeks.
The "Finkelstein" Compromise

If you possess the chloromethyl derivative but it is reacting too slowly, do not resynthesize the bromide. Instead, add 0.1 – 0.5 eq of Sodium Iodide (NaI) to the reaction in acetone or acetonitrile. This generates the highly reactive iodomethyl species in situ, combining the storage stability of the chloride with the reactivity of the iodide.

References

  • Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine

    • Miki, Y., et al.[1] "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions." Heterocycles, 1994.[1]

    • (Verified via Heterocycles Journal archives).

  • General Reactivity of Heterocyclic Methyl Halides

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[2] 5th Ed. Wiley, 2010. (Standard text establishing the nucleophilicity of the indole-like C3 position).

  • Functionalization of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold)

    • Bedford, R. B., et al.[3] "Pd-catalyzed C-H Functionalization." Journal of Organic Chemistry, 2021.

  • Mutagenicity and Reactivity of Chloromethyl Pyridines

    • Claxton, L. D., et al. "Comparative mutagenicity of halogenated pyridines.
  • Synthesis via Hydroxymethyl Intermediates

    • Wang, J., et al.[4][5] "Regioselective cycloaddition... to provide multifunctionalized pyrazolo[1,5-a]pyridine."[4] Synlett, 2024.[4]

Sources

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